4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one 4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 892575-68-7
VCID: VC8309799
InChI: InChI=1S/C10H8BrFO/c1-5-2-7-8(10(5)13)3-6(12)4-9(7)11/h3-5H,2H2,1H3
SMILES: CC1CC2=C(C1=O)C=C(C=C2Br)F
Molecular Formula: C10H8BrFO
Molecular Weight: 243.07 g/mol

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

CAS No.: 892575-68-7

Cat. No.: VC8309799

Molecular Formula: C10H8BrFO

Molecular Weight: 243.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one - 892575-68-7

Specification

CAS No. 892575-68-7
Molecular Formula C10H8BrFO
Molecular Weight 243.07 g/mol
IUPAC Name 4-bromo-6-fluoro-2-methyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H8BrFO/c1-5-2-7-8(10(5)13)3-6(12)4-9(7)11/h3-5H,2H2,1H3
Standard InChI Key MKUZXFBBRWSXHC-UHFFFAOYSA-N
SMILES CC1CC2=C(C1=O)C=C(C=C2Br)F
Canonical SMILES CC1CC2=C(C1=O)C=C(C=C2Br)F

Introduction

Chemical Identification and Structural Properties

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one belongs to the indanone family, a class of bicyclic compounds featuring a fused benzene and cyclopentanone ring. Its systematic IUPAC name reflects the positions of its substituents: bromine (C4), fluorine (C6), and methyl (C2) groups. The compound’s molecular formula is C₁₀H₈BrFO, with a molecular weight of 243.07 g/mol . The presence of electron-withdrawing halogens (Br, F) and a methyl group influences its reactivity, making it a versatile building block in nucleophilic substitution and cross-coupling reactions.

Key Structural Features:

  • Bicyclic Framework: The 2,3-dihydro-1H-inden-1-one core provides rigidity, enhancing binding affinity in target biomolecules.

  • Halogen Substituents: Bromine’s polarizability and fluorine’s electronegativity modulate electronic properties, affecting solubility and metabolic stability.

  • Methyl Group: The C2 methyl substituent introduces steric effects, potentially hindering rotamers and stabilizing specific conformations .

Synthesis and Manufacturing

The synthesis of 4-bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one involves multi-step organic reactions, though detailed protocols are proprietary. General approaches for analogous indanones include:

  • Friedel-Crafts Acylation: Introducing acyl groups to aromatic precursors, followed by halogenation.

  • Halogenation: Electrophilic bromination/fluorination using reagents like N-bromosuccinimide (NBS) or Selectfluor®.

  • Reduction: Selective reduction of ketones to alcohols (e.g., NaBH₄/ethanol) and subsequent oxidation .

MolCore BioPharmatech, a leading manufacturer, produces the compound with ≥97% purity under ISO-certified conditions, ensuring consistency for API synthesis .

Table 1: Synthetic Parameters for Analogous Indanones

StepReagent/ConditionsYieldReference
BrominationNBS, CCl₄85%
FluorinationKF, DMF78%
MethylationCH₃I, K₂CO₃90%

Physicochemical Properties

The compound’s properties are inferred from structural analogs due to limited experimental data. Key parameters include:

  • Density: ~1.69 g/cm³ (predicted)

  • Boiling Point: ~301°C (extrapolated from non-methylated analog)

  • Solubility: Moderate in ethanol, DMSO; low in water

  • Storage: Stable at room temperature in sealed, dry containers

The methyl group marginally increases hydrophobicity compared to non-methylated analogs (e.g., C₉H₆BrFO), enhancing lipid membrane permeability .

Applications in Pharmaceutical Research

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is pivotal in synthesizing kinase inhibitors and antipsychotic agents. Its halogenated structure enables:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to generate biaryl motifs.

  • Nucleophilic Aromatic Substitution: Displacement of bromine with amines or thiols to diversify pharmacophores .

Recent studies highlight its role in optimizing drug candidates’ pharmacokinetic profiles by balancing solubility and metabolic stability .

Comparative Analysis with Related Compounds

Table 2: Comparison of Halogenated Indanones

CompoundCASFormulaMW (g/mol)Key Features
Target Compound892575-68-7C₁₀H₈BrFO243.07Methyl group enhances stability
4-Bromo-7-fluoro analog170927-05-6C₁₀H₈BrFO243.07Fluoro at C7 alters electronic effects
Non-methylated analog174603-56-6C₉H₆BrFO229.05Lower MW, higher solubility

The methyl group in the target compound reduces rotational freedom, potentially improving binding specificity in target proteins compared to non-methylated analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator